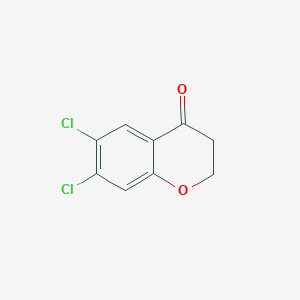

6,7-Dichlorochroman-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6,7-dichloro-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2O2/c10-6-3-5-8(12)1-2-13-9(5)4-7(6)11/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKDHVYHUAYOZCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC(=C(C=C2C1=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30506141 | |

| Record name | 6,7-Dichloro-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30506141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27407-06-3 | |

| Record name | 6,7-Dichloro-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30506141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-dichloro-3,4-dihydro-2H-1-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Chroman-4-one Scaffold and the Significance of 6,7-Dichloro Substitution

An In-Depth Technical Guide to the Chemical Properties of 6,7-Dichlorochroman-4-one

For Researchers, Scientists, and Drug Development Professionals

The chroman-4-one scaffold is a privileged heterocyclic system, forming the core of numerous natural products and synthetic molecules with significant biological activities.[1][2] This structural motif, consisting of a fused dihydropyranone and benzene ring, serves as a versatile template in medicinal chemistry.[2] The strategic placement of substituents on the chroman-4-one framework is a key determinant of its therapeutic efficacy and selectivity, leading to a wide spectrum of biological actions including antimicrobial, anticancer, and enzyme inhibitory effects.[1][3]

This guide focuses on This compound , a specific derivative where the aromatic ring is substituted with two chlorine atoms. This substitution pattern significantly modulates the electronic properties and reactivity of the molecule. The two electron-withdrawing chlorine atoms at the C6 and C7 positions decrease the electron density of the aromatic ring, influencing its susceptibility to electrophilic substitution and altering the reactivity of the neighboring carbonyl group. Understanding these properties is crucial for its application as a key intermediate and building block in the synthesis of complex bioactive molecules and novel chemical entities.

Physicochemical and Spectroscopic Properties

This compound is an off-white to light yellow powder under standard conditions.[3] Its core chemical properties are summarized below, providing a foundational dataset for experimental design and characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆Cl₂O₂ | - |

| Molecular Weight | 217.05 g/mol | - |

| CAS Number | 27407-06-3 | [3] |

| Appearance | Off-white to light yellow powder | [3] |

| Melting Point | 131-132 °C | [3] |

| Boiling Point | 361.6 ± 42.0 °C (Predicted) | [3] |

| Density | 1.469 ± 0.06 g/cm³ (Predicted) | [3] |

| ¹H NMR (CDCl₃, 400 MHz) | δ: 2.79 (t, 2H), 4.52 (t, 2H), 7.10 (s, 1H), 7.90 (s, 1H) | [4] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ: 37.4, 67.6, 118.0, 120.2, 120.9, 126.0, 128.3, 140.0, 160.3, 189.9 | [4] |

Synthesis of this compound

The primary synthetic route to this compound involves an intramolecular Friedel-Crafts acylation of a substituted phenoxypropionic acid. This cyclization is effectively achieved using a strong acid catalyst, such as liquid hydrogen fluoride.

Workflow for Synthesis

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of this compound.[4]

Materials:

-

3-(3,4-dichlorophenoxy)propionic acid (500 mg)

-

Liquid hydrogen fluoride (50 mL)

-

Solid carbon dioxide (dry ice)

-

Acetone

-

Diethyl ether

-

10% aqueous sodium carbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a suitable fume hood, suspend 500 mg of 3-(3,4-dichlorophenoxy)propionic acid in 50 mL of liquid hydrogen fluoride within a compatible reaction vessel.

-

Cooling: Cool the reaction system using a solid carbon dioxide/acetone bath.

-

Reaction: Stir the resulting slurry overnight. The cooling bath should not be replenished, allowing the reaction mixture to slowly warm to ambient temperature.

-

HF Removal: After the reaction is complete, carefully remove the hydrogen fluoride by evaporation with a gentle stream of air or nitrogen.

-

Extraction: Dissolve the solid residue in diethyl ether.

-

Washing: Transfer the ether solution to a separatory funnel and wash with a 10% aqueous sodium carbonate solution to neutralize any remaining acid.

-

Drying and Isolation: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure to yield this compound as an off-white solid (typical yield: ~76%).[4] The product is often of sufficient purity for subsequent use without further purification.[4]

Spectroscopic Analysis: A Deeper Look

-

¹H NMR Spectroscopy : The proton NMR spectrum is characterized by four distinct signals. The two triplets at 2.79 ppm and 4.52 ppm correspond to the two methylene groups (-CH₂-) at the C3 and C2 positions, respectively.[4] The downfield shift of the C2 protons is due to the deshielding effect of the adjacent oxygen atom. Two singlets appear in the aromatic region at 7.10 ppm and 7.90 ppm, corresponding to the protons at C8 and C5, respectively.[4] The significant downfield shift of the C5 proton is caused by the anisotropic effect of the nearby carbonyl group.

-

¹³C NMR Spectroscopy : The carbon spectrum shows nine distinct signals, confirming the molecular structure.[4] The peak at 189.9 ppm is characteristic of a ketone carbonyl carbon. The signal at 67.6 ppm corresponds to the C2 carbon bonded to the ether oxygen, while the C3 methylene carbon appears at 37.4 ppm. The remaining signals in the 118.0-160.3 ppm range represent the carbons of the dichloro-substituted benzene ring.[4]

-

Infrared (IR) Spectroscopy : The IR spectrum of this compound will exhibit several key absorption bands. The most prominent feature is a strong C=O stretching vibration, characteristic of an aromatic ketone, which is expected in the range of 1660–1700 cm⁻¹.[5] Aromatic C=C stretching vibrations will appear in the 1400-1600 cm⁻¹ region.[6] Additionally, C-H stretching from the aromatic and aliphatic protons will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.[6] A distinct C-O-C stretching band for the ether linkage will also be present, typically in the 1000-1300 cm⁻¹ region.

-

Mass Spectrometry : In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 216. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and chlorine-containing fragments. The M+2 peak will have an intensity of approximately 65% of the M⁺ peak, and the M+4 peak will be about 10% of the M⁺ peak, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Chemical Reactivity and Mechanistic Pathways

The reactivity of this compound is governed by its three primary functional components: the ketone, the activated methylene group at C3, and the electron-deficient aromatic ring.

-

Reactions at the Carbonyl Group: The ketone at C4 is a primary site for nucleophilic attack. It can undergo reduction to the corresponding secondary alcohol, 6,7-Dichlorochroman-4-ol, using common reducing agents like sodium borohydride (NaBH₄). This transformation is fundamental for introducing stereocenters and further functionalization.

-

Reactions at the α-Methylene Group: The protons on the C3 carbon are acidic and can be removed by a suitable base to form an enolate. This enolate can then react with various electrophiles, such as in aldol condensations or alkylations, allowing for the introduction of substituents at the C3 position.

-

Aromatic Ring Substitution: The two chlorine atoms are strongly deactivating, making electrophilic aromatic substitution on the benzene ring challenging compared to the unsubstituted chroman-4-one. Substitution, if forced, would be directed by the activating ether oxygen and the deactivating chloro and carbonyl groups.

Representative Reaction: Reduction of the Carbonyl Group

Note: The DOT script above is a template. A graphical representation would require actual chemical structure images, which cannot be directly generated here. The diagram illustrates the nucleophilic attack of a hydride from NaBH₄ on the carbonyl carbon, followed by protonation of the resulting alkoxide to yield the final alcohol product.

Caption: Mechanism for the reduction of this compound.

Potential Applications in Research and Drug Development

Substituted chroman-4-ones are recognized as valuable scaffolds in drug discovery. While specific applications for this compound are not extensively documented, its structure suggests significant potential:

-

Intermediate for Novel Therapeutics: As a functionalized building block, it can be used to synthesize more complex molecules. The dichloro-substitution provides a unique electronic and steric profile that could be exploited to develop selective inhibitors for various enzymes, such as sirtuins (Sirt2), where substituted chromanones have shown promise.[3]

-

Scaffold for Anticancer Agents: The chroman-4-one core is present in compounds with demonstrated anticancer activity.[1] Further modification of this compound could lead to new cytotoxic agents for evaluation in cancer cell lines.

-

Probe for Structure-Activity Relationship (SAR) Studies: This molecule serves as an excellent starting point for SAR studies. By systematically modifying the ketone, the C2/C3 positions, or displacing the chlorine atoms, researchers can probe the structural requirements for binding to specific biological targets.

Handling and Safety Precautions

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.

References

- 1. 6-Chlorochroman-4-one | C9H7ClO2 | CID 95273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound CAS#: 27407-06-3 [chemicalbook.com]

- 4. 27407-06-3|this compound|BLD Pharm [bldpharm.com]

- 5. 6-Chlorothiochroman-4-one, 98% | Fisher Scientific [fishersci.ca]

- 6. 1,7-Dichloro-heptan-4-one | C7H12Cl2O | CID 246749 - PubChem [pubchem.ncbi.nlm.nih.gov]

6,7-Dichlorochroman-4-one synthesis methods

An In-Depth Technical Guide to the Synthesis of 6,7-Dichlorochroman-4-one

Abstract

This compound is a key heterocyclic intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds. Its rigid, bicyclic scaffold, decorated with chlorine atoms, provides a unique template for drug design and development. This technical guide provides a comprehensive overview of the primary and alternative synthetic routes to this compound, intended for researchers and professionals in organic synthesis and medicinal chemistry. The document details reaction mechanisms, step-by-step experimental protocols, and discusses the rationale behind procedural choices, emphasizing safety and efficiency.

Introduction

Chroman-4-ones are a class of oxygen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic molecules with significant pharmacological properties. The targeted substitution of the benzo ring, as seen in this compound, is a critical strategy for modulating the physicochemical and biological properties of resulting compounds, including receptor affinity, metabolic stability, and bioavailability. This guide focuses on the practical synthesis of this important building block, presenting a robust and validated primary method alongside a discussion of potential alternative strategies.

Primary Synthetic Route: Intramolecular Friedel-Crafts Acylation

The most direct and widely cited method for constructing the this compound scaffold is a two-step process. This pathway begins with the synthesis of a substituted phenoxypropanoic acid, followed by an acid-catalyzed intramolecular Friedel-Crafts acylation to close the heterocyclic ring.

Logical Workflow: Primary Synthesis

Caption: Workflow for the primary synthesis of this compound.

Step 1: Synthesis of 3-(3,4-Dichlorophenoxy)propanoic Acid

The synthesis of the carboxylic acid precursor is achieved via a Williamson ether synthesis. In this reaction, the phenoxide ion of 3,4-dichlorophenol acts as a nucleophile, displacing the chloride from 3-chloropropanoic acid.

Reaction Mechanism: The reaction is initiated by deprotonating 3,4-dichlorophenol with a strong base, typically sodium hydroxide, to form the more nucleophilic sodium 3,4-dichlorophenoxide. This is followed by an SN2 attack on the electrophilic carbon of 3-chloropropanoic acid.

Caption: Reaction scheme for precursor synthesis.

Experimental Protocol:

-

Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3,4-dichlorophenol (1.0 eq) in an aqueous solution of sodium hydroxide (2.2 eq).

-

Addition: To the resulting solution, add 3-chloropropanoic acid (1.1 eq) dropwise.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, acidify the reaction mixture with concentrated hydrochloric acid (HCl) until the pH is ~1-2. The product will precipitate as a solid.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold deionized water to remove inorganic salts, and dry under vacuum. The product, 3-(3,4-dichlorophenoxy)propanoic acid, is typically obtained in high purity and can be used in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Cyclization

This critical step involves the cyclization of the propanoic acid precursor to form the chromanone ring system. The reaction is an electrophilic aromatic substitution where the acylium ion, formed from the carboxylic acid, is attacked by the electron-rich aromatic ring.

Reaction Mechanism: In the presence of a strong acid, the carboxylic acid is protonated and subsequently loses water to form a highly electrophilic acylium ion. This intermediate is then attacked by the ortho-position of the dichlorophenyl ring, followed by deprotonation to restore aromaticity and yield the final product.

Experimental Protocol (Using Liquid Hydrogen Fluoride): [1]

-

Caution: Liquid hydrogen fluoride (HF) is extremely corrosive and toxic. This procedure must be performed by trained personnel in a specialized fume hood with appropriate personal protective equipment (PPE), including HF-resistant gloves and face shield. An HF-neutralizing agent (e.g., calcium gluconate gel) must be readily available.*

-

Setup: In a specialized fluoropolymer (e.g., Teflon) reaction vessel, suspend 3-(3,4-dichlorophenoxy)propanoic acid (1.0 eq, 500 mg) in liquid hydrogen fluoride (approx. 50 mL). Cool the vessel using a dry ice/acetone bath.

-

Reaction: Stir the slurry overnight, allowing the cooling bath to expire naturally and the reaction to slowly warm to room temperature.

-

Quenching: Carefully remove the hydrogen fluoride with a stream of dry nitrogen or air.

-

Work-up: Dissolve the resulting solid residue in diethyl ether and wash it with a 10% aqueous sodium carbonate solution to remove any unreacted acid.

-

Isolation: Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield this compound.[1]

| Parameter | Value | Reference |

| Starting Material | 3-(3,4-Dichlorophenoxy)propanoic acid | [1] |

| Reagent | Liquid Hydrogen Fluoride (HF) | [1] |

| Temperature | Cooled (Dry Ice/Acetone) to RT | [1] |

| Reaction Time | Overnight | [1] |

| Yield | 76% | [1] |

Alternative Cyclization Reagents

Due to the significant hazards associated with liquid HF, alternative strong acids are commonly employed for intramolecular Friedel-Crafts acylations.[2]

-

Polyphosphoric Acid (PPA): PPA is a viscous liquid that is effective for cyclization but often requires high temperatures ( >100 °C) and can be difficult to stir and handle.[2][3]

-

Eaton's Reagent (7.5-10% P₂O₅ in Methanesulfonic Acid): This reagent is a highly effective alternative that is less viscous and often promotes cyclization under milder conditions than PPA.[1][4][5] Its ease of handling makes it a safer and more practical choice for laboratory-scale synthesis.[6] The reaction typically involves heating the precursor in Eaton's reagent at 60-80 °C for a few hours.

Alternative Synthetic Route: From 2'-Hydroxyacetophenone

An alternative strategy for constructing the chroman-4-one core involves a base-mediated condensation followed by an intramolecular oxa-Michael addition.[7] This route, while not directly reported for the 6,7-dichloro derivative, is a common and powerful method for chromanone synthesis.

Proposed Synthetic Pathway

This route would begin with the synthesis of 4,5-dichloro-2-hydroxyacetophenone, which is not commercially common but could be prepared via a Fries rearrangement of 3,4-dichlorophenyl acetate. This intermediate would then react with an appropriate aldehyde in an aldol condensation, followed by spontaneous cyclization. For the synthesis of the parent this compound (with no substitution at the 2-position), formaldehyde would be the required aldehyde.

Caption: Proposed alternative synthesis via a 2'-hydroxyacetophenone intermediate.

Causality and Experimental Choices:

-

Fries Rearrangement: The conversion of 3,4-dichlorophenyl acetate to 4,5-dichloro-2-hydroxyacetophenone is a key step. This electrophilic substitution is typically catalyzed by a Lewis acid like aluminum chloride (AlCl₃) and directs the acyl group primarily to the ortho and para positions relative to the hydroxyl group.[8] The desired ortho-acylated product must be separated from the para isomer.

-

Aldol Condensation & Cyclization: The reaction of the 2'-hydroxyacetophenone with an aldehyde (e.g., formaldehyde or its equivalent) in the presence of a base (like DIPA or NaOH) would generate an α,β-unsaturated ketone (a chalcone-like intermediate).[7] The proximate phenolic hydroxyl group can then readily undergo a conjugate (Michael) addition to the double bond, closing the six-membered ring to form the chroman-4-one product.[7]

This route offers modularity, as different aldehydes can be used to install various substituents at the 2-position of the chroman-4-one core. However, the synthesis and purification of the required 4,5-dichloro-2-hydroxyacetophenone intermediate adds complexity compared to the more linear Friedel-Crafts approach.

Purification and Characterization

Purification: The crude this compound obtained from the synthesis is typically an off-white solid.[1] Purification can be achieved by:

-

Recrystallization: Using a suitable solvent system such as ethanol/water or hexane/ethyl acetate.

-

Flash Column Chromatography: Using silica gel with a gradient of ethyl acetate in hexane as the eluent.

Characterization: The structure and purity of the final product should be confirmed using standard analytical techniques. Published data for this compound is as follows:

| Technique | Data | Reference |

| ¹H NMR | (400 MHz, CDCl₃) δ: 7.90 (s, 1H), 7.10 (s, 1H), 4.52 (t, 2H), 2.79 (t, 2H) | [1] |

| ¹³C NMR | (100 MHz, CDCl₃) δ: 189.9, 160.3, 140.0, 128.3, 126.0, 120.9, 120.2, 118.0, 67.6, 37.4 | [1] |

| Appearance | Off-white solid | [1] |

Conclusion

The synthesis of this compound is most reliably achieved via a two-step sequence involving the preparation of 3-(3,4-dichlorophenoxy)propanoic acid followed by an intramolecular Friedel-Crafts acylation. While the use of liquid hydrogen fluoride provides high yields, safer and more accessible alternatives like Eaton's reagent are highly recommended for this transformation. Alternative routes, such as those proceeding through a 2'-hydroxyacetophenone intermediate, offer synthetic flexibility but may require more extensive optimization. The protocols and discussions provided herein serve as a comprehensive guide for researchers to confidently and safely produce this valuable chemical intermediate.

References

- 1. Eaton's reagent - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. ijrpc.com [ijrpc.com]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Spectroscopic Scrutiny of 6,7-Dichlorochroman-4-one: A Technical Guide

Introduction: The Structural Significance of 6,7-Dichlorochroman-4-one

This compound is a halogenated heterocyclic compound belonging to the chromanone class. The chromanone scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active natural products and synthetic compounds. The introduction of chlorine atoms onto the benzo-fused ring can significantly modulate the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding interactions. This makes this compound a molecule of interest for researchers in drug discovery and materials science.

A thorough and unambiguous structural elucidation is the cornerstone of any chemical research endeavor. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed roadmap of a molecule's atomic connectivity and chemical environment. This guide offers an in-depth analysis of the spectroscopic data for this compound, providing not just the data itself, but also the underlying principles and experimental considerations that enable its accurate interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity of atoms and gain insights into their chemical environment.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides information on the number of distinct proton environments, their relative numbers (integration), their electronic surroundings (chemical shift), and the number of neighboring protons (spin-spin splitting).

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: A solution of this compound (typically 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, ~0.6 mL) in a standard 5 mm NMR tube. The deuterated solvent is chosen for its ability to dissolve the analyte and for its minimal interference in the ¹H NMR spectrum.

-

Instrument Setup: The NMR spectrometer is tuned to the ¹H frequency (e.g., 400 MHz). Standard acquisition parameters are set, including an appropriate number of scans to achieve a good signal-to-noise ratio.

-

Data Acquisition: The ¹H NMR spectrum is acquired. Tetramethylsilane (TMS) is typically used as an internal standard and its signal is set to 0.00 ppm.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phased and baseline-corrected. The chemical shifts (δ) are reported in parts per million (ppm).

Data Interpretation and Mechanistic Insights: ¹H NMR

The ¹H NMR spectrum of this compound in CDCl₃ exhibits four distinct signals, consistent with its molecular structure.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 7.90 | Singlet (s) | 1H | H-5 | The proton at position 5 is a singlet due to the absence of adjacent protons. Its downfield shift is attributed to the deshielding effect of the neighboring carbonyl group and the aromatic ring current. |

| 7.10 | Singlet (s) | 1H | H-8 | The proton at position 8 is also a singlet as it has no adjacent protons. It appears upfield relative to H-5 due to its greater distance from the electron-withdrawing carbonyl group. |

| 4.52 | Triplet (t) | 2H | H-2 | The methylene protons at position 2 are deshielded by the adjacent oxygen atom, resulting in a downfield chemical shift. They appear as a triplet due to coupling with the two neighboring protons at position 3. |

| 2.79 | Triplet (t) | 2H | H-3 | The methylene protons at position 3 are adjacent to the carbonyl group, which deshields them. They appear as a triplet due to coupling with the two neighboring protons at position 2. |

¹³C NMR Spectroscopy: The Carbon Framework

The ¹³C NMR spectrum provides information about the different carbon environments in a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: The same sample prepared for ¹H NMR spectroscopy can be used.

-

Instrument Setup: The NMR spectrometer is tuned to the ¹³C frequency (e.g., 100 MHz). Proton-decoupled acquisition mode is selected.

-

Data Acquisition: The ¹³C NMR spectrum is acquired. A larger number of scans is typically required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, and the spectrum is phased and baseline-corrected. Chemical shifts are referenced to the solvent signal (e.g., CDCl₃ at 77.16 ppm).

Data Interpretation and Mechanistic Insights: ¹³C NMR

The ¹³C NMR spectrum of this compound in CDCl₃ displays ten distinct signals, corresponding to the nine carbon atoms of the chromanone core and one for the carbonyl group.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| 189.9 | C-4 (C=O) | The carbonyl carbon is significantly deshielded and appears at a characteristic downfield chemical shift. |

| 160.3 | C-8a | This quaternary carbon is adjacent to the oxygen atom and part of the aromatic system, leading to a downfield shift. |

| 140.0 | C-6 | The chlorine substituent causes a downfield shift of the carbon to which it is attached. |

| 128.3 | C-7 | Similar to C-6, the carbon bearing the second chlorine atom is shifted downfield. |

| 126.0 | C-5 | This aromatic methine carbon is deshielded by the ring current and the adjacent carbonyl group. |

| 120.9 | C-4a | This quaternary carbon is part of the aromatic ring and is influenced by the fused heterocyclic ring. |

| 120.2 | C-8 | This aromatic methine carbon's chemical shift is influenced by the ring current and the adjacent oxygen atom. |

| 118.0 | Not explicitly assigned | This signal likely corresponds to one of the quaternary carbons in the aromatic ring. |

| 67.6 | C-2 | The carbon at position 2 is attached to the electronegative oxygen atom, resulting in a downfield shift into the aliphatic region. |

| 37.4 | C-3 | The carbon at position 3 is adjacent to the carbonyl group, causing a moderate downfield shift. |

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: A small amount of the solid this compound is finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: The FTIR spectrometer is set to acquire a spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.

-

Data Acquisition: The sample is placed in the infrared beam, and the spectrum is recorded.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Predicted Data Interpretation and Mechanistic Insights: IR

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Appearance | Rationale |

| ~3100-3000 | Aromatic C-H Stretch | Weak to medium | The stretching vibrations of the C-H bonds on the aromatic ring. |

| ~2900-2800 | Aliphatic C-H Stretch | Weak to medium | The symmetric and asymmetric stretching vibrations of the methylene (CH₂) groups at positions 2 and 3. |

| ~1680 | Carbonyl (C=O) Stretch | Strong, sharp | The prominent absorption due to the stretching of the conjugated ketone carbonyl group. The conjugation with the aromatic ring lowers the frequency from a typical saturated ketone (~1715 cm⁻¹). |

| ~1600, ~1470 | Aromatic C=C Stretch | Medium to strong | The characteristic stretching vibrations of the carbon-carbon double bonds within the benzene ring. |

| ~1250 | Aryl-O-Alkyl Ether C-O Stretch | Strong | The asymmetric stretching of the C-O-C bond of the aryl ether moiety within the chromanone ring. |

| ~850-800 | C-Cl Stretch | Medium to strong | The stretching vibrations of the carbon-chlorine bonds. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can reveal structural details through the analysis of its fragmentation pattern.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: A dilute solution of this compound is introduced into the mass spectrometer, often via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: The sample is ionized, for example, by Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Predicted Data Interpretation and Mechanistic Insights: MS

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for a molecule containing two chlorine atoms. Chlorine has two abundant isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).

-

Molecular Ion (M⁺): The molecular ion peak would appear as a cluster of peaks due to the different combinations of chlorine isotopes.

-

M⁺: [C₉H₆³⁵Cl₂O₂]⁺

-

[M+2]⁺: [C₉H₆³⁵Cl³⁷ClO₂]⁺

-

[M+4]⁺: [C₉H₆³⁷Cl₂O₂]⁺ The relative intensities of these peaks are expected to be approximately 9:6:1.

-

-

Key Fragmentation Pathways: Electron ionization would likely induce fragmentation of the chromanone ring. Common fragmentation pathways for chromanones include:

-

Retro-Diels-Alder (RDA) reaction: This would involve the cleavage of the heterocyclic ring, leading to the formation of a dichlorophenol radical cation and the loss of ethylene.

-

Loss of CO: Fragmentation involving the loss of a neutral carbon monoxide molecule is common for carbonyl-containing compounds.

-

Cleavage adjacent to the ether oxygen: This could lead to the formation of various charged fragments.

-

Visualizing the Workflow

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion: A Coherent Structural Portrait

The collective evidence from ¹H NMR, ¹³C NMR, and predicted IR and Mass Spectrometry data provides a comprehensive and self-validating structural confirmation of this compound. The specific chemical shifts and coupling patterns in the NMR spectra define the precise arrangement of protons and carbons, while the characteristic absorptions in the IR spectrum (predicted) and the isotopic pattern in the mass spectrum (predicted) corroborate the presence of key functional groups and the elemental composition. This detailed spectroscopic guide serves as a valuable resource for scientists working with this compound, enabling its confident identification and use in further research and development.

6,7-Dichlorochroman-4-one: A Comprehensive Technical Guide for Researchers in Drug Discovery

Abstract: This guide provides an in-depth technical overview of 6,7-Dichlorochroman-4-one (CAS Number: 27407-06-3), a halogenated heterocyclic ketone of significant interest to the scientific community. We will explore its chemical and physical properties, established synthesis and purification protocols, and its emerging applications in the field of drug discovery. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the utility of this compound.

Section 1: Introduction to this compound

Chemical Identity and Nomenclature

This compound is a synthetic organic compound characterized by a chromanone core structure. The chromanone, or chroman-4-one, scaffold is a prominent heterocyclic system that has garnered significant attention in medicinal chemistry.[1] Structurally, it features a benzene ring fused to a dihydropyran ring.[1] In this specific derivative, chlorine atoms are substituted at the 6th and 7th positions of the aromatic ring.

-

IUPAC Name: 6,7-dichloro-2,3-dihydro-4H-chromen-4-one

-

CAS Number: 27407-06-3

-

Molecular Formula: C₉H₆Cl₂O₂

-

Synonyms: 6,7-Dichloro-4-chromanone

The Chroman-4-one Scaffold: A Privileged Structure

The chroman-4-one scaffold is recognized as a "privileged structure" in drug discovery due to its presence in a wide array of biologically active natural products, particularly flavonoids, and synthetic compounds.[1][2] The absence of a C2-C3 double bond distinguishes chromanones from the related chromones, leading to significant variations in their biological activities.[1][3] This structural motif is associated with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, antibacterial, and antifungal properties.[1] The versatility of the chroman-4-one core makes it an attractive starting point for the design and synthesis of novel therapeutic agents.[3][4]

Overview of Biological Significance

While specific biological activities for this compound are not extensively documented in publicly available literature, its structural analogs have shown significant potential in various therapeutic areas. The chroman-4-one core is a key component in compounds being investigated for a range of diseases.[2] For instance, derivatives of the related thiochroman-4-one have been synthesized and evaluated for their antibacterial activity.[5] The strategic placement of dichloro substituents on the aromatic ring is a common medicinal chemistry approach to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound, often enhancing its potency or altering its metabolic stability. Therefore, this compound represents a valuable building block for the synthesis of novel bioactive molecules.[6]

Section 2: Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in research and development.

Tabulated Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 217.05 g/mol | [7] |

| Appearance | Off-white solid | [7] |

| Melting Point | Not explicitly stated, but related compounds have melting points in the range of 185-188 °C.[8] | |

| Solubility | Insoluble in water.[9] |

Spectroscopic Profile

Spectroscopic data is essential for the unambiguous identification and characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of 217.05 g/mol , along with characteristic isotopic peaks due to the presence of two chlorine atoms.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a strong carbonyl (C=O) stretch, characteristic of the ketone functional group.

Purity and Analytical Methods

Ensuring the purity of this compound is critical for obtaining reliable and reproducible experimental results.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of organic compounds. A typical method would involve a reversed-phase C18 column with a mobile phase gradient of water and acetonitrile or methanol, and UV detection.

-

Gas Chromatography (GC): GC can also be employed for purity analysis, often coupled with a mass spectrometer (GC-MS) for definitive identification.[10][11]

Section 3: Synthesis and Purification

The synthesis of this compound is achievable through established organic chemistry methodologies.

Common Synthetic Route

A common and effective method for the synthesis of this compound involves the intramolecular cyclization of 3-(3,4-dichlorophenoxy)propionic acid.[7]

Step-by-Step Synthesis Protocol

The following protocol is based on a reported synthesis of this compound:[7]

-

Reaction Setup: Suspend 500 mg of 3-(3,4-dichlorophenoxy)propionic acid in 50 mL of liquid hydrogen fluoride in a suitable reaction vessel. Cool the reaction system using a solid carbon dioxide/acetone bath.

-

Reaction: Stir the reaction mixture overnight, allowing the cooling bath to expire without replenishment.

-

Workup: After the reaction is complete, carefully remove the hydrogen fluoride using a stream of air.

-

Extraction: Dissolve the residual solid in ether and wash with a 10% aqueous sodium carbonate solution.

-

Isolation: Separate the organic layer and dry it over anhydrous magnesium sulfate. Evaporate the solvent to yield this compound. This procedure has been reported to yield the product with sufficient purity.[7]

Purification

For applications requiring higher purity, the crude product can be further purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Synthesis Workflow Diagram

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 27407-06-3|this compound|BLD Pharm [bldpharm.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. chemimpex.com [chemimpex.com]

- 9. fishersci.com [fishersci.com]

- 10. Table 6-1, Analytical Methods for Determining Dichlorvos and Transformation Products in Biological Samples - Toxicological Profile for Dichlorvos - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Table 7-2, Analytical Methods for Determining 1,1-Dichloroethane in Environmental Samples - TOXICOLOGICAL PROFILE FOR 1,1-DICHLOROETHANE - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Biological Versatility of 6,7-Dichlorochroman-4-one: A Technical Guide for Drug Discovery Professionals

Introduction: The Chroman-4-one Scaffold as a Privileged Motif in Medicinal Chemistry

The chroman-4-one framework is a well-established "privileged structure" in the field of drug discovery and heterocyclic chemistry. This bicyclic system, consisting of a benzene ring fused to a dihydropyranone ring, serves as the core of numerous naturally occurring and synthetic molecules with a broad spectrum of biological activities.[1] The inherent structural features of the chroman-4-one scaffold, including its relative rigidity and the presence of a ketone group and an ether linkage, provide a versatile platform for chemical modification, allowing for the fine-tuning of its pharmacological properties. Derivatives of chroman-4-one have demonstrated significant potential in various therapeutic areas, exhibiting anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2][3] The strategic placement of various substituents on the aromatic and heterocyclic rings can profoundly influence the molecule's interaction with biological targets, leading to the development of potent and selective therapeutic agents.[4]

This technical guide provides an in-depth exploration of a specific, yet under-investigated derivative: 6,7-Dichlorochroman-4-one . While direct and extensive biological data for this particular compound are not abundant in the current literature, this guide will leverage the wealth of knowledge on the broader chroman-4-one class and the well-documented influence of halogenation on biological activity to present a comprehensive overview of its potential. We will delve into its synthesis, plausible mechanisms of action based on structure-activity relationships (SAR), and propose robust experimental protocols for its biological evaluation.

Synthesis of this compound: A Foundational Protocol

The synthesis of this compound is a critical first step in its biological evaluation. A common and effective method involves the intramolecular cyclization of a substituted phenoxypropanoic acid. This approach provides a reliable route to the target compound.

Experimental Protocol: Synthesis via Intramolecular Friedel-Crafts Acylation

This protocol is adapted from established methods for the synthesis of chroman-4-one derivatives.

Step 1: Synthesis of 3-(3,4-Dichlorophenoxy)propanoic Acid

-

To a solution of 3,4-dichlorophenol in a suitable solvent (e.g., acetone), add an equimolar amount of a base (e.g., potassium carbonate).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 3-bromopropanoic acid to the reaction mixture.

-

Reflux the mixture for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture, filter to remove the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product by recrystallization or column chromatography to obtain pure 3-(3,4-dichlorophenoxy)propanoic acid.

Step 2: Intramolecular Cyclization to this compound

-

Add the synthesized 3-(3,4-dichlorophenoxy)propanoic acid to a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent.

-

Heat the mixture at an elevated temperature (e.g., 80-100 °C) for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

Anticipated Biological Activities and Mechanistic Insights: A Structure-Activity Relationship Perspective

While specific biological data for this compound is limited, we can infer its potential activities based on the known pharmacology of the chroman-4-one scaffold and the influence of halogen substituents.

Potential Anticancer Activity

The chroman-4-one skeleton is a common feature in many compounds with demonstrated anticancer properties.[5] Halogenation, particularly with chlorine, has been shown to enhance the cytotoxic effects of various heterocyclic compounds.[6] The presence of two chlorine atoms at the 6 and 7 positions of the chroman-4-one ring is likely to significantly impact its electronic and lipophilic properties, which could lead to enhanced interactions with biological targets relevant to cancer.

Plausible Mechanisms of Action:

-

Induction of Apoptosis: Many chroman-4-one derivatives exert their anticancer effects by inducing programmed cell death (apoptosis).[7] The 6,7-dichloro substitution could enhance this activity by modulating the expression of pro-apoptotic and anti-apoptotic proteins, such as those in the Bcl-2 family.

-

Cell Cycle Arrest: Another common mechanism of anticancer agents is the disruption of the cell cycle.[7] this compound could potentially induce cell cycle arrest at the G2/M phase, a mechanism observed for other substituted quinolinone derivatives.[8]

-

Inhibition of Kinases: The quinoline core, structurally related to the chroman-4-one scaffold, is a well-known kinase inhibitor.[9] It is plausible that this compound could inhibit the activity of protein kinases that are crucial for cancer cell proliferation and survival.

Potential Antimicrobial Activity

Chroman-4-one derivatives have also been investigated for their antimicrobial properties.[2][10] The introduction of halogen atoms can increase the lipophilicity of a molecule, potentially facilitating its passage through microbial cell membranes.[6] Furthermore, the electronegativity of chlorine atoms can alter the electron distribution within the molecule, possibly enhancing its interaction with microbial enzymes or other critical cellular components.

Plausible Mechanisms of Action:

-

Disruption of Cell Wall Synthesis: Some antimicrobial agents function by inhibiting the synthesis of the bacterial cell wall. The rigid structure of this compound might allow it to interfere with the enzymes involved in this process.

-

Inhibition of Microbial Enzymes: The compound could act as an inhibitor of essential microbial enzymes, such as DNA gyrase or dihydrofolate reductase.

-

Membrane Disruption: The increased lipophilicity due to the dichloro substitutions could lead to the disruption of the microbial cell membrane integrity, causing leakage of cellular contents and cell death.

Proposed Experimental Workflows for Biological Evaluation

To validate the hypothesized biological activities of this compound, a series of well-defined in vitro assays are recommended.

Anticancer Activity Screening

A tiered approach is proposed to comprehensively evaluate the anticancer potential of this compound.

Workflow for Anticancer Evaluation

Caption: Workflow for evaluating the anticancer activity of this compound.

Detailed Protocols:

-

MTT Assay for Cell Viability:

-

Seed cancer cells in 96-well plates at an appropriate density.

-

After 24 hours, treat the cells with various concentrations of this compound for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[11]

-

-

Annexin V/PI Apoptosis Assay:

-

Treat cancer cells with this compound at its IC50 concentration for 24 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Antimicrobial Activity Screening

A standard set of assays can be employed to determine the antimicrobial spectrum and potency of this compound.

Workflow for Antimicrobial Evaluation

Caption: Workflow for evaluating the antimicrobial activity of this compound.

Detailed Protocols:

-

Broth Microdilution for MIC Determination:

-

Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculate each well with a standardized microbial suspension.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is defined as the lowest concentration of the compound that visibly inhibits microbial growth.[7]

-

-

MBC/MFC Determination:

-

Following the MIC determination, aliquot a small volume from the wells showing no visible growth onto agar plates.

-

Incubate the agar plates under appropriate conditions.

-

The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

-

Quantitative Data Summary

As direct experimental data for this compound is not available, the following table presents a hypothetical summary of potential biological activity based on the known activities of related chroman-4-one derivatives. This serves as a template for organizing future experimental findings.

| Biological Activity | Assay | Test System | Hypothetical IC50/MIC (µM) | Reference Compound (IC50/MIC, µM) |

| Anticancer | MTT | HCT116 (Colon Cancer) | 5-15 | Doxorubicin (~0.1) |

| MTT | MCF-7 (Breast Cancer) | 10-25 | Doxorubicin (~0.5) | |

| Antimicrobial | Broth Microdilution | Staphylococcus aureus | 8-32 | Ciprofloxacin (~1) |

| Broth Microdilution | Escherichia coli | 32-64 | Ciprofloxacin (~0.015) |

Conclusion and Future Directions

This compound represents an intriguing yet underexplored molecule within the pharmacologically rich class of chroman-4-ones. Based on robust structure-activity relationship data from related halogenated heterocyclic compounds, it is reasonable to hypothesize that this derivative possesses significant anticancer and antimicrobial potential. The strategic placement of two chlorine atoms on the aromatic ring is anticipated to enhance its lipophilicity and modulate its electronic properties, potentially leading to improved biological activity.

The experimental workflows and protocols detailed in this guide provide a clear and scientifically rigorous path for the comprehensive biological evaluation of this compound. Future research should focus on its synthesis and subsequent screening using the proposed assays. Positive initial findings would warrant more in-depth mechanistic studies to elucidate its precise molecular targets and pathways of action. The exploration of this compound and its analogs could unveil a new class of potent therapeutic agents, further highlighting the enduring value of the chroman-4-one scaffold in modern drug discovery.

References

- 1. Antimicrobial, antioxidant and cytotoxic evaluation of diazenyl chalcones along with insights to mechanism of interaction by molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and structure-activity relationships of 2-vinylchroman-4-ones as potent antibiotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological activity of bacterial surface components: bacterial extracts and defined bacterial cell wall components as immunomodulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The synthesized 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one (CHM-1) promoted G2/M arrest through inhibition of CDK1 and induced apoptosis through the mitochondrial-dependent pathway in CT-26 murine colorectal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Screening of 6,7-Dichlorochroman-4-one

Introduction

The chroman-4-one scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of a wide array of natural products and synthetic molecules with significant biological activities.[1][2] Derivatives of this heterocyclic system have demonstrated a remarkable breadth of therapeutic potential, including anticancer,[3][4] anti-inflammatory,[5] antimicrobial,[5] and anti-parasitic properties.[6] The specific substitution patterns on the chroman-4-one ring system play a critical role in modulating this activity, with halogen substitutions, in particular, being a well-established strategy for enhancing potency and altering selectivity.[3]

This guide focuses on 6,7-Dichlorochroman-4-one , a derivative whose systematic biological evaluation is of considerable interest. The presence of two chlorine atoms on the aromatic ring suggests potentially unique electronic and lipophilic properties that could translate into novel biological functions. This document provides a comprehensive, workflow-driven framework for the initial in vitro screening of this compound. As a senior application scientist, the goal is not merely to present protocols, but to elucidate the strategic rationale behind the experimental cascade, ensuring a logical, efficient, and scientifically rigorous evaluation.

Section 1: Compound Profile and Strategic Rationale

Before commencing any screening, a thorough understanding of the test article is paramount. This compound is a synthetic organic compound whose potential is inferred from the activities of its chemical relatives.

| Property | Data | Source(s) |

| IUPAC Name | 6,7-dichloro-2,3-dihydrochromen-4-one | [7] |

| CAS Number | 27407-06-3 | [7][8] |

| Molecular Formula | C₉H₆Cl₂O₂ | [7] |

| Molecular Weight | 217.05 g/mol | [7] |

| Appearance | Off-white solid (typical) | [7] |

| Synthesis Precursor | 3-(3,4-Dichlorophenoxy)propanoic acid | [7] |

Rationale for Screening: The decision to screen this compound is based on the following principles:

-

Proven Pharmacophore: The chroman-4-one core is a validated starting point for drug discovery.[1][9]

-

Modulatory Role of Halogens: Halogenation is a key tool in medicinal chemistry to improve metabolic stability, cell permeability, and binding affinity. The specific 6,7-dichloro pattern warrants investigation.[3]

-

Broad Therapeutic Potential: The wide range of activities associated with this scaffold necessitates a multi-pronged screening approach to identify its most promising therapeutic application.[5][10][11]

Section 2: The In Vitro Screening Cascade: A Strategic Workflow

A tiered or cascaded approach is the most resource-efficient method for screening novel compounds. This strategy begins with broad, high-throughput assays to identify general activity and progresses to more complex, specific assays to elucidate the mechanism of action. This ensures that time and resources are focused on compounds with the most promising characteristics.[12]

Caption: A logical workflow for the in vitro screening of a novel compound.

Section 3: Primary Screening - Comprehensive Cytotoxicity Profiling

The critical first step in evaluating a novel compound is to determine its effect on cell viability and proliferation.[13] This is typically achieved by screening against a panel of human cancer cell lines and at least one non-cancerous cell line to establish both potency (how much drug is needed) and selectivity (does it preferentially affect cancer cells).[3][14]

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[14][15] Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) into a purple formazan product.[14][16]

Step-by-Step Methodology:

-

Cell Culture & Seeding:

-

Culture selected cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, and HEK293 normal kidney cells) in appropriate media until they reach ~80% confluency.

-

Trypsinize, count, and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of media.

-

Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

-

Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" (DMSO only) and "untreated control" wells.

-

Incubate the plates for 48-72 hours.[13]

-

-

MTT Assay Procedure:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration using the formula: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.

-

Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration required to inhibit cell growth by 50%.[10][13]

-

Data Presentation: IC₅₀ and Selectivity Index

The results of the cytotoxicity screen should be summarized in a clear, tabular format. The Selectivity Index (SI) is a crucial parameter calculated as IC₅₀ in normal cells / IC₅₀ in cancer cells, with a higher value indicating greater cancer cell selectivity.[16]

Table 1: Hypothetical Cytotoxicity Profile of this compound

| Cell Line | Type | IC₅₀ (µM) [Mean ± SD] | Selectivity Index (SI) |

| MCF-7 | Breast Adenocarcinoma | 12.5 ± 1.1 | 6.4 |

| A549 | Lung Carcinoma | 18.2 ± 2.3 | 4.4 |

| DU-145 | Prostate Carcinoma | 25.0 ± 3.5 | 3.2 |

| HEK293 | Normal Kidney | 80.0 ± 7.8 | - |

Section 4: Secondary Screening - Elucidating Biological Activity

If the primary screen reveals potent and selective activity (e.g., an SI > 2-3), the next logical step is to investigate the potential mechanism or therapeutic application. Based on the known activities of the chromanone scaffold, investigations into anticancer, anti-inflammatory, and antimicrobial effects are warranted.

Anticancer Mechanistic Assays

A common mechanism by which cytotoxic compounds kill cancer cells is through the induction of apoptosis (programmed cell death) and/or cell cycle arrest.[17]

Experimental Protocol: Annexin V/PI Apoptosis Assay This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15]

-

Cell Treatment: Seed a selected cancer cell line (e.g., MCF-7) in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

-

Cell Harvesting: Harvest both floating and adherent cells, wash with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

-

Analysis: Analyze the stained cells by flow cytometry. An increase in the Annexin V positive population indicates the induction of apoptosis.[15]

Caption: Hypothesized intrinsic apoptosis pathway targeted by chromanones.

Anti-inflammatory Activity Assays

Chronic inflammation is linked to numerous diseases, making anti-inflammatory activity a valuable therapeutic property.[18]

Experimental Protocol: Nitric Oxide (NO) Inhibition in Macrophages This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).[18]

-

Cell Culture: Culture RAW 264.7 murine macrophage cells and seed them into a 96-well plate.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce inflammation and NO production.

-

NO Measurement: Collect the cell culture supernatant. Measure the nitrite concentration (a stable product of NO) using the Griess Reagent system.

-

Analysis: A reduction in nitrite levels in compound-treated wells compared to LPS-only wells indicates anti-inflammatory activity.[18]

Antimicrobial Screening

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents.[19] Heterocyclic compounds are a rich source of such molecules.[20][21]

Experimental Protocol: Broth Microdilution for MIC Determination This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[5]

-

Preparation: In a 96-well plate, perform a two-fold serial dilution of this compound in a suitable bacterial growth broth (e.g., Mueller-Hinton Broth).

-

Inoculation: Add a standardized inoculum of a test bacterium (e.g., Staphylococcus aureus or Escherichia coli) to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Analysis: Determine the MIC by visual inspection. The MIC is the lowest concentration well in which no bacterial growth (turbidity) is observed.[5]

Conclusion and Future Directions

This guide outlines a systematic and logical in vitro screening strategy for this compound. The process begins with a broad assessment of cytotoxicity to establish potency and selectivity, followed by a series of targeted secondary assays to probe for specific anticancer, anti-inflammatory, or antimicrobial activities. Positive results, or "hits," from this cascade would provide a strong rationale for more advanced preclinical studies, including mechanism of action deconvolution, in vivo efficacy testing in animal models, and pharmacokinetic profiling. The chroman-4-one scaffold continues to be a fertile ground for drug discovery, and a rigorous in vitro evaluation is the foundational first step in unlocking the therapeutic potential of novel derivatives like this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives [mdpi.com]

- 6. Chroman-4-One Derivatives Targeting Pteridine Reductase 1 and Showing Anti-Parasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. 27407-06-3|this compound|BLD Pharm [bldpharm.com]

- 9. Making sure you're not a bot! [gupea.ub.gu.se]

- 10. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]

- 13. benchchem.com [benchchem.com]

- 14. ijprajournal.com [ijprajournal.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. New chromanone derivatives containing thiazoles: Synthesis and antitumor activity evaluation on A549 lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pnrjournal.com [pnrjournal.com]

- 20. Heterocycle Compounds with Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

Unraveling the Enigmatic Mechanism of 6,7-Dichlorochroman-4-one: A Technical Guide for Drug Discovery Professionals

Foreword: The Emergence of Chromanones in Therapeutic Development

The chroman-4-one scaffold has garnered considerable attention within the medicinal chemistry landscape, serving as a privileged structure for the development of novel therapeutic agents.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide delves into the specific molecular mechanism of a compelling derivative, 6,7-Dichlorochroman-4-one, synthesizing current understanding and providing a technical framework for its investigation and potential therapeutic application. While direct, extensive research on this specific molecule is nascent, a robust body of evidence from structurally related analogs allows for the formulation of a strong, data-driven hypothesis regarding its primary mode of action.

The Prime Hypothesis: Selective Inhibition of Sirtuin 2 (SIRT2)

The principal mechanism of action proposed for this compound is the selective inhibition of Sirtuin 2 (SIRT2), a member of the class III histone deacetylases (HDACs).[3] Sirtuins are NAD+-dependent enzymes that play crucial roles in various cellular processes, including cell cycle regulation, DNA repair, and metabolism.[3] SIRT2, in particular, has emerged as a significant target in oncology and neurodegenerative diseases.[3][4]

The foundation for this hypothesis is built upon extensive structure-activity relationship (SAR) studies of substituted chroman-4-one derivatives. Research has consistently demonstrated that the introduction of electron-withdrawing groups at the 6- and 8-positions of the chroman-4-one core enhances both the potency and selectivity of SIRT2 inhibition.[3][4] Halogens, such as chlorine and bromine, have proven to be particularly effective in this regard.[3][5] For instance, the compound 6,8-dibromo-2-pentylchroman-4-one was identified as a potent and selective SIRT2 inhibitor with an IC50 value of 1.5 μM.[3][4] The presence of chlorine atoms at the 6- and 7-positions of this compound aligns perfectly with this established SAR, strongly suggesting a similar inhibitory activity against SIRT2.

The Consequence of SIRT2 Inhibition: A Cascade of Cellular Events

Inhibition of SIRT2 by compounds like this compound is anticipated to trigger a series of downstream cellular events with significant therapeutic implications. One of the primary substrates of SIRT2 is α-tubulin.[5] By inhibiting SIRT2, this compound would lead to the hyperacetylation of α-tubulin, a post-translational modification that can disrupt microtubule dynamics, leading to cell cycle arrest and the induction of apoptosis in cancer cells.[5] This provides a clear mechanistic link to the observed antiproliferative effects of many chroman-4-one derivatives in various cancer cell lines.[5][6]

Furthermore, SIRT2 has been implicated in the regulation of oncogenes such as c-Myc.[7] Potent and selective SIRT2 inhibitors have been shown to promote the degradation of the c-Myc oncoprotein, exhibiting broad anticancer activity.[7] This suggests that this compound could exert its anticancer effects through a dual mechanism of inducing tubulin hyperacetylation and promoting the degradation of key oncogenic proteins.

The following diagram illustrates the proposed signaling pathway initiated by the inhibition of SIRT2 by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Selective Sirt2 inhibition by ligand-induced rearrangement of the active site - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A SIRT2-selective inhibitor promotes c-Myc oncoprotein degradation and exhibits broad anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of 6,7-Dichlorochroman-4-one in Common Laboratory Solvents

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 6,7-Dichlorochroman-4-one (CAS No. 27407-06-3). In the absence of extensive, publicly available experimental solubility data for this specific compound, this document leverages foundational chemical principles, analysis of its molecular structure, and empirical data from analogous compounds to build a robust theoretical solubility profile. The primary objective is to equip researchers, scientists, and drug development professionals with the predictive knowledge and practical methodologies required to effectively utilize this compound in a laboratory setting. A detailed, self-validating experimental protocol for quantitative solubility determination via the established shake-flask method is provided to empower users to generate precise, application-specific data.

Physicochemical Characterization of this compound

Understanding the physicochemical properties of a compound is paramount to predicting its behavior in various solvents. While experimental data for this compound is limited, we can deduce its key characteristics from its molecular structure and compare them to the well-documented parent compound, Chroman-4-one.

Molecular Structure Analysis: this compound is a substituted heterocyclic compound. Its structure consists of a benzene ring fused to a dihydropyranone ring, with two chlorine atoms substituted at the 6 and 7 positions.

Key structural features influencing solubility include:

-

Aromatic System: A dichlorinated benzene ring, which is largely nonpolar and hydrophobic.

-

Ketone Group: A carbonyl (C=O) group at position 4, which is a polar, hydrogen-bond accepting moiety.

-

Ether Linkage: An oxygen atom within the heterocyclic ring, providing a polar ether linkage that can also accept hydrogen bonds.

-

Lack of Hydrogen-Bond Donors: The molecule has no acidic protons (like -OH or -NH) to donate in hydrogen bonding.

These features create a molecule with a mixed polarity. The bulky, nonpolar dichlorobenzene portion suggests poor solubility in water, while the polar ketone and ether functionalities indicate an affinity for polar organic solvents.

Table 1: Comparison of Physicochemical Properties

| Property | This compound | Chroman-4-one (Parent Compound) |

| CAS Number | 27407-06-3[1][2][3][4] | 491-37-2[5] |

| Molecular Formula | C₉H₆Cl₂O₂[1] | C₉H₈O₂[5] |

| Molecular Weight | 217.05 g/mol [1] | 148.16 g/mol [5][6] |

| Appearance | Off-white solid[7] | White powder[5] |

| Melting Point | Data not available | 34-40 °C[5] |

| Boiling Point | Data not available | 253.2 °C[5] |

| Water Solubility | Predicted to be very low | Slightly soluble[5] |

Theoretical Solubility Profile

The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone of solubility prediction. A solute will dissolve best in a solvent that has a similar polarity. Based on the mixed polarity of this compound, we can predict its solubility in various classes of common laboratory solvents.

References

- 1. 27407-06-3|this compound|BLD Pharm [bldpharm.com]

- 2. 815 | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound|CAS 27407-06-3|ChemScene|製品詳細 [tci-chemical-trading.com]

- 4. This compound | 27407-06-3 [chemicalbook.com]

- 5. innospk.com [innospk.com]

- 6. Chromanone | C9H8O2 | CID 68110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Note & Protocol: A Guided Synthesis of 6,7-Dichlorochroman-4-one

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of 6,7-Dichlorochroman-4-one, a heterocyclic compound of interest in medicinal chemistry and drug development.[1] The protocol details a robust two-step synthetic pathway commencing from commercially available 3,4-dichlorophenol. The methodology first involves an O-alkylation to form the key intermediate, 3-(3,4-dichlorophenoxy)propanoic acid, followed by an efficient intramolecular Friedel-Crafts acylation catalyzed by Polyphosphoric Acid (PPA) to yield the target chroman-4-one. This guide is designed for researchers and scientists, offering not only a step-by-step protocol but also the underlying mechanistic rationale, safety considerations, and characterization data to ensure a successful and reproducible synthesis.

Introduction and Synthetic Strategy

Chroman-4-ones are a significant class of heterocyclic compounds that form the core structure of various bioactive molecules.[1] Their synthesis is a fundamental process in the development of new pharmaceutical agents.[2][3] This guide focuses on the preparation of the 6,7-dichloro substituted analogue, a potentially valuable building block for further chemical elaboration.